molecular formula C17H24BrNO2S2 B1244855 Timepidium bromide hydrate CAS No. 116383-38-1

Timepidium bromide hydrate

カタログ番号: B1244855
CAS番号: 116383-38-1
分子量: 418.4 g/mol
InChIキー: LESIBJVNNLJUOA-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Timepidium bromide hydrate involves the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide with water to form the monohydrate . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yield and purity. The process includes steps like crystallization, filtration, and drying to obtain the final product in its monohydrate form .

化学反応の分析

Types of Reactions

Timepidium bromide hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the breakdown products of the piperidinium ring and thiophene derivatives .

科学的研究の応用

Pharmacological Applications

Timepidium bromide hydrate is utilized as an antimuscarinic agent to alleviate visceral spasms. Its mechanism of action involves blocking muscarinic receptors, which helps reduce gastrointestinal motility and associated discomfort. The following are key applications:

  • Symptomatic Treatment of Gastrointestinal Disorders : this compound is prescribed for conditions such as irritable bowel syndrome and functional bowel disorders. It helps relieve abdominal pain and cramping by reducing spasms in the gastrointestinal tract .
  • Postoperative Management : In clinical studies, timepidium bromide has been used to manage fecal incontinence and urgency following sphincter-preserving surgeries. In one study involving 25 patients, the administration of a 5-HT3 receptor antagonist alongside timepidium bromide showed significant improvements in defecatory function .

Case Studies

  • Efficacy in Postoperative Patients :
    • A study involving male patients with fecal incontinence post-surgery demonstrated that timepidium bromide, when used with other medications, effectively improved defecatory status. Patients reported a decrease in urgency and frequency of defecation after treatment .
  • Use in Chronic Conditions :
    • Timepidium bromide has been evaluated for its long-term efficacy in chronic obstructive pulmonary disease (COPD). Although primarily an anticholinergic for gastrointestinal use, its potential benefits for respiratory conditions have been explored due to its bronchodilator effects observed in animal models .

Molecular Properties and Mechanism of Action

This compound's molecular formula is C17H22BrNOS2H2OC_{17}H_{22}BrNOS_2\cdot H_2O with a molecular weight of approximately 418.41 g/mol . Its structure includes a quaternary nitrogen atom that limits central nervous system penetration, thereby minimizing central side effects while exerting peripheral actions.

Beyond its clinical uses, this compound has garnered interest in various research fields:

  • Molecular Docking Studies : Research has indicated potential interactions between timepidium bromide and neurotransmitter receptors such as acetylcholine and GABA(A). These studies aim to elucidate its binding characteristics and therapeutic potential beyond gastrointestinal applications .
  • Material Science : The compound's unique chemical properties may lead to applications in material science, particularly in developing new drug delivery systems or biomaterials that leverage its anticholinergic effects .

生物活性

Timepidium bromide hydrate is an anticholinergic agent primarily used in the symptomatic treatment of visceral spasms and gastrointestinal disorders. This compound exhibits a range of biological activities, particularly in modulating smooth muscle motility and secretory functions in various organ systems. This article compiles detailed research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₇H₂₂BrNOS₂
  • Molecular Weight : 400.4 g/mol
  • CAS Number : 35035-05-3
  • Topological Polar Surface Area : 65.7 Ų

Timepidium bromide acts as a muscarinic acetylcholine receptor antagonist (mAChRs), which inhibits the action of acetylcholine on smooth muscles, leading to decreased motility and secretion in the gastrointestinal tract. This mechanism is crucial for its therapeutic effects in conditions characterized by excessive smooth muscle contraction.

Pharmacological Effects

  • Gastrointestinal Motility :
    • Timepidium bromide has been shown to significantly inhibit spontaneous and bethanechol-induced motility across various regions of the gastrointestinal tract. Comparative studies indicate that its inhibitory effect is comparable to atropine sulfate but stronger than hyoscine-N-butylbromide (HB) .
    • It also reduces gastric acid secretion induced by bethanechol, with effects stronger than HB but weaker than atropine .
  • Urinary and Salivary Secretion :
    • The compound exhibits a weaker inhibitory effect on urinary bladder motility compared to HB and atropine. However, it has minimal impact on salivary secretion, showing significantly less inhibition than atropine .
  • Uterine Contraction :
    • Timepidium bromide effectively inhibits uterine contractions induced by methacholine, indicating its potential utility in managing dysmenorrhea or other conditions associated with excessive uterine activity .

Case Study: Eosinophilic Pustular Folliculitis

A notable case highlighted the potential adverse effects of timepidium bromide when combined with allopurinol, resulting in eosinophilic pustular folliculitis. This underscores the importance of monitoring for dermatological reactions when prescribing this medication .

Study on Defecatory Dysfunction

A clinical trial involving 25 male patients suffering from fecal incontinence post-surgery demonstrated that pre-treatment with timepidium bromide improved defecatory function when combined with a 5-HT3 receptor antagonist (ramosetron). The study reported significant reductions in urgency scores and the frequency of defecations after one month of treatment .

Data Table: Summary of Biological Activities

Biological ActivityEffectComparison with Other Agents
Gastrointestinal MotilityInhibits spontaneous and induced motility; stronger than HB, comparable to atropineTB > HB < Atr
Gastric Acid SecretionInhibits secretion induced by bethanechol; stronger than HB but weaker than atropineTB > HB < Atr
Urinary Bladder MotilityWeaker inhibition compared to HB and atropineTB < HB < Atr
Uterine ContractionInhibits contractions induced by methacholineSimilar across tested drugs
Salivary SecretionMinimal inhibitory effectTB < Atr

特性

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NOS2.BrH.H2O/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;;/h4-9,14H,10-12H2,1-3H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESIBJVNNLJUOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116383-38-1
Record name Timepidium bromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116383381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIMEPIDIUM BROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X58HSG8LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。